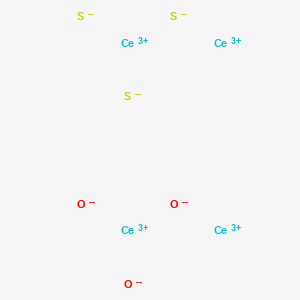

Cerium oxide sulfide (Ce2O2S)

Description

Properties

CAS No. |

12442-45-4 |

|---|---|

Molecular Formula |

Ce4O3S3 |

Molecular Weight |

704.7 g/mol |

IUPAC Name |

cerium(3+);oxygen(2-);trisulfide |

InChI |

InChI=1S/4Ce.3O.3S/q4*+3;6*-2 |

InChI Key |

AYVSFCWFFNLUIS-UHFFFAOYSA-N |

SMILES |

[O-2].[O-2].[O-2].[S-2].[S-2].[S-2].[Ce+3].[Ce+3].[Ce+3].[Ce+3] |

Canonical SMILES |

[O-2].[O-2].[O-2].[S-2].[S-2].[S-2].[Ce+3].[Ce+3].[Ce+3].[Ce+3] |

Other CAS No. |

12442-45-4 |

Synonyms |

dicerium dioxide sulphide |

Origin of Product |

United States |

Synthetic Methodologies for Cerium Oxide Sulfide Ce2o2s Nanostructures and Bulk Materials

High-Temperature Solid-State Reaction Pathways for Ce₂O₂S Synthesis

High-temperature solid-state reactions represent a conventional approach for synthesizing bulk quantities of inorganic compounds like cerium oxide sulfide (B99878). researchgate.net These methods typically involve the direct reaction of powdered precursors at elevated temperatures to facilitate diffusion and chemical reaction in the solid state.

Conventional Ceramic Methods and Reaction Conditions

The synthesis of cerium-sulfur compounds often involves the reaction of cerium oxide (CeO₂) with a sulfur-containing reagent at high temperatures. bohrium.com For instance, a related compound, cerium sesquisulfide (Ce₂S₃), is produced by reacting ceria with hydrogen sulfide (H₂S) in an induction furnace using a carbon catalyst at temperatures exceeding 2000°C. bohrium.com

The formation of Ce₂O₂S specifically occurs under highly reducing conditions where ceria interacts with sulfur. researchgate.net This process is relevant in applications such as high-temperature desulfurization, where cerium-based sorbents react with H₂S. The regeneration of these "spent" sorbents, which exist as Ce₂O₂S, can be achieved by reacting them with SO₂ or a mixture of CO₂ and H₂O vapor at temperatures between 600 K and 1100 K to reform the oxide. researchgate.net This reversible reaction underscores the thermodynamic relationship between the oxide and the oxysulfide in the presence of sulfur-containing gases at high temperatures.

Optimization of Annealing Temperatures and Atmospheres

The thermodynamic stability and formation of Ce₂O₂S are critically dependent on temperature and the surrounding atmosphere. The phase boundary between cerium oxides (such as CeO₁.₈₃) and Ce₂O₂S has been determined for temperatures ranging from 873 K to 1073 K. researchgate.net This data allows for the creation of Ce-O-S phase diagrams, which are essential for predicting the stable phases under specific conditions and preventing the formation of undesired byproducts. researchgate.net

For example, in the context of catalysis, the deactivation of ceria-based catalysts by sulfur under reducing conditions is directly related to the formation of Ce₂O₂S. researchgate.net Therefore, controlling the annealing temperature and the partial pressures of reducing agents (e.g., H₂) and sulfur-containing species is paramount to selectively synthesize or avoid the formation of the oxysulfide phase. The regeneration of Ce₂O₂S to CeO₂ is favorably achieved by reaction with SO₂ at temperatures above 700 K. researchgate.net

| Process | Reactants | Temperature Range (K) | Atmosphere/Conditions | Product | Reference |

|---|---|---|---|---|---|

| Formation | Cerium Oxides (e.g., CeO₁.₈₃), Sulfur Source | 873 - 1073 | Highly reducing | Ce₂O₂S | researchgate.net |

| Regeneration | Ce₂O₂S, SO₂ | > 700 | SO₂ atmosphere | CeO₂, Elemental Sulfur | researchgate.net |

| Regeneration | Ce₂O₂S, CO₂/H₂O vapor | 700 - 800 | CO₂/H₂O atmosphere | Cerium Oxides/Oxycarbonates, H₂S | researchgate.net |

Solution-Phase Synthesis Routes for Ce₂O₂S Nanomaterials

Solution-phase methods, such as hydrothermal and solvothermal synthesis, offer excellent control over the size, shape, and crystallinity of nanomaterials by manipulating reaction parameters in a liquid medium within a sealed vessel. researchgate.netjoirem.com

Hydrothermal and Solvothermal Approaches for Ce₂O₂S Crystallization

Hydrothermal and solvothermal syntheses involve chemical reactions in aqueous or non-aqueous solvents, respectively, at temperatures above the solvent's boiling point and at elevated pressures. researchgate.net These conditions facilitate the dissolution of precursors and the subsequent crystallization of the desired product. researchgate.net This approach has been successfully applied to prepare air-sensitive Ce₂O₂S nanoparticles with a hexagonal shape. cnrs.fr The synthesis of related cerium oxide nanostructures via these methods often involves two main stages: the initial nucleation of cerium-containing clusters, followed by a ripening and growth phase that forms the final nanocrystals. globalscientificjournal.com

Influence of Precursors on Ce₂O₂S Morphology and Purity

The choice of starting materials is a critical factor that dictates the characteristics of the final product in solution-phase synthesis. For the synthesis of hexagonal Ce₂O₂S nanoplates, specific lanthanide precursors are used. cnrs.fr While the direct study on varying precursors for Ce₂O₂S is limited, research on analogous quaternary sulfide systems (Cu₂MSnS₄, where M is a metal) demonstrates that the nature of the sulfur precursor plays a key role in influencing the morphology and crystal structure. mdpi.com For instance, using thiourea (B124793) versus sodium sulfide as the sulfur source in a solvothermal reaction resulted in products with different structures and morphologies. mdpi.com This suggests that the reactivity of the sulfur precursor could be a key parameter to control the properties of synthetically produced Ce₂O₂S. The purity of the resulting Ce₂O₂S nanoparticles is also a significant concern, as they are susceptible to surface oxidation, forming sulfates in the presence of air or water. cnrs.fr

Role of Reaction Parameters (Temperature, Pressure, Time) in Ce₂O₂S Formation

Reaction parameters such as temperature, pressure, and duration are crucial levers for controlling the crystallization process in hydrothermal and solvothermal synthesis. researchgate.net For the synthesis of cerium oxide (CeO₂) nanostructures, it has been shown that alkali concentration and hydrothermal treatment temperature are key factors in determining the final morphology, such as nanocubes or nanorods. researchgate.net Specifically, syntheses performed at 100°C and 180°C (at a pressure of 15 MPa for 24 hours) yielded CeO₂ with distinct shapes. researchgate.netscispace.com Increasing the synthesis temperature generally leads to an increase in crystallite size. elsevierpure.com While specific parametric studies for Ce₂O₂S are not widely available, these findings on CeO₂ highlight the importance of carefully controlling temperature and time to manage the nucleation and growth stages, thereby tailoring the size and morphology of the final Ce₂O₂S nanocrystals. researchgate.netresearchgate.net

| Compound | Method | Precursors | Temperature (°C) | Pressure (MPa) | Time (h) | Resulting Morphology | Reference |

|---|---|---|---|---|---|---|---|

| Ce₂O₂S | Solvothermal/Hydrothermal | Cerium precursors, Sulfur source | Not specified | Not specified | Not specified | Hexagonal nanoplates | cnrs.fr |

| CeO₂ | Hydrothermal | Cerium(III) hydroxide (B78521) | 100 | 15 | 24 | Nanorods | researchgate.netscispace.com |

| CeO₂ | Hydrothermal | Cerium(III) hydroxide, 6 M NaOH | 180 | 15 | 24 | Nanocubes | researchgate.netscispace.com |

Co-precipitation and Pyrolysis Methods for Ce2O2S Precursors

Co-precipitation is a widely utilized wet-chemical method for the synthesis of precursors that can be subsequently transformed into cerium oxide sulfide through pyrolysis. This technique offers advantages in terms of simplicity, cost-effectiveness, and the ability to achieve homogeneous mixing of constituent elements at the atomic level.

The general principle involves the simultaneous precipitation of a cerium salt (e.g., cerium nitrate (B79036) or cerium chloride) and a sulfur-containing precursor in a suitable solvent. The choice of precipitating agent, such as sodium hydroxide or ammonium (B1175870) hydroxide, is crucial for controlling the pH of the solution and, consequently, the precipitation kinetics and precursor characteristics. For instance, in the synthesis of related ceria (CeO2) nanoparticles, cerium nitrate hexahydrate has been used as a precursor with a precipitating agent to form a cerium-containing precursor, which is then calcined to yield the oxide. A similar approach can be adapted for Ce2O2S by incorporating a sulfur source during the co-precipitation step or in a subsequent treatment.

Following co-precipitation, the resulting precursor material is typically washed, dried, and then subjected to a pyrolysis step. Pyrolysis, or thermal decomposition in a controlled atmosphere, is a critical stage where the precursor is converted into the desired Ce2O2S phase. The temperature, duration, and atmosphere (e.g., inert gas flow or a reactive gas containing sulfur) of the pyrolysis process are key parameters that influence the crystallinity, phase purity, and stoichiometry of the final product. For example, air-sensitive Ce2O2S nanoparticles have been successfully prepared and characterized under inert conditions, highlighting the importance of atmospheric control during synthesis and handling. nih.gov

Spray pyrolysis is another variant that combines precursor atomization with thermal decomposition. rsc.org In this method, a solution containing the cerium and sulfur precursors is sprayed as fine droplets into a heated reactor. The solvent evaporates, and the precursor salts decompose to form the final Ce2O2S particles. This technique is advantageous for its continuous nature and potential for producing materials with controlled morphology. rsc.org

Table 1: Parameters in Co-precipitation and Pyrolysis for Ce2O2S Precursor Synthesis

| Parameter | Description | Influence on Final Product |

|---|---|---|

| Precursors | Cerium salts (e.g., Ce(NO3)3·6H2O), Sulfur source | Purity and reactivity of starting materials affect the final product's purity. |

| Solvent | Typically aqueous solutions, but non-aqueous solvents can be used. | Affects solubility of precursors and precipitation kinetics. |

| Precipitating Agent | Bases like NaOH, NH4OH | Controls pH, which influences the rate and completeness of precipitation. |

| Pyrolysis Temperature | The temperature at which the precursor is heated. | Determines the crystallinity and phase of the final Ce2O2S material. |

| Pyrolysis Atmosphere | Inert (e.g., Ar, N2) or reactive (e.g., H2S) gas flow. | Prevents oxidation and can be used to control the sulfur content. |

Template-Assisted Synthesis for Controlled Ce2O2S Architectures

Template-assisted synthesis is a versatile approach for fabricating nanomaterials with well-defined and controllable morphologies, such as nanotubes, nanowires, and porous structures. mdpi.com This method utilizes a pre-existing template with a specific structure to direct the formation of the desired material. The template is later removed, leaving behind a nanostructure that is a replica of the original template. Template-based methods can be broadly categorized into soft and hard template strategies.

Soft template strategies employ organic molecules, such as surfactants, block copolymers, and biomolecules, which self-assemble into ordered structures like micelles or liquid crystals in a solution. redalyc.orgscispace.com These self-assembled structures then act as templates for the synthesis of the inorganic material. The interactions between the inorganic precursors and the functional groups of the template molecules are typically non-covalent, such as electrostatic interactions or hydrogen bonding. scispace.com

For cerium-based materials, triblock copolymers like Pluronic P123 and F127 have been used as soft templates to synthesize mesoporous CeO2. redalyc.org In a typical synthesis, the cerium precursor is introduced into a solution containing the self-assembled template. The inorganic species then hydrolyze and condense around the template structure. After the material is formed, the organic template is removed by calcination or solvent extraction, resulting in a porous Ce2O2S nanostructure. The pore size and structure of the final material can be tuned by selecting different template molecules or by adjusting the synthesis conditions.

Hard template approaches, also known as nanocasting, utilize pre-synthesized porous materials with rigid frameworks, such as porous silica (B1680970), anodic aluminum oxide (AAO), or carbon materials, as templates. redalyc.orgmdpi.com The synthesis involves infiltrating the pores of the hard template with a precursor solution of the desired material. The precursor is then converted into the solid material within the pores through processes like calcination or chemical reaction. Finally, the template is selectively removed by etching, leaving behind a nanostructure that is a negative replica of the template.

Mesoporous silica materials like SBA-15 and KIT-6 have been successfully used as hard templates to synthesize highly ordered mesoporous cerium oxide. redalyc.orgmdpi.comrsc.org For the synthesis of Ce2O2S, a cerium precursor would be impregnated into the pores of the silica template, followed by a sulfidation step to convert the cerium precursor to cerium oxide sulfide. The silica template would then be removed using an etchant such as hydrofluoric acid or a strong base solution. This method allows for precise control over the dimensions and morphology of the resulting Ce2O2S nanostructures, which are determined by the pore structure of the hard template. mdpi.comrsc.org

Table 2: Comparison of Soft and Hard Template Strategies for Ce2O2S Synthesis

| Feature | Soft Template | Hard Template |

|---|---|---|

| Template Material | Surfactants, block copolymers | Porous silica, anodic aluminum oxide, carbon |

| Interaction | Non-covalent (electrostatic, H-bonding) | Physical confinement |

| Template Removal | Calcination, solvent extraction | Chemical etching |

| Advantages | Simple process, versatile for various morphologies | Precise control over morphology and dimensions |

| Disadvantages | Potential for structural collapse during template removal | More complex multi-step process |

Chemical Vapor Deposition (CVD) Techniques for Ce2O2S Thin Films

Chemical Vapor Deposition (CVD) is a versatile technique for depositing high-quality thin films on various substrates. researchgate.net The process involves the reaction or decomposition of volatile precursor gases on a heated substrate surface to form a solid film. CVD is widely used in the semiconductor industry and for creating functional coatings.

For the deposition of cerium-containing films, metal-organic CVD (MOCVD) is a common approach. This technique utilizes volatile organometallic compounds as precursors. For cerium oxide (CeO2) thin films, precursors such as cerium(IV) alkoxide complexes and cerium β-diketonates have been employed. researchgate.netacs.org These precursors are transported in the vapor phase to the substrate, where they decompose at elevated temperatures to form the cerium oxide film.

To deposit cerium oxide sulfide (Ce2O2S) thin films using CVD, a sulfur-containing precursor would need to be introduced into the reaction chamber along with the cerium precursor. The choice of the sulfur source (e.g., hydrogen sulfide, H2S, or an organosulfur compound) and the precise control of the precursor flow rates, substrate temperature, and chamber pressure are critical for achieving the desired stoichiometry and phase purity of the Ce2O2S film. Plasma-enhanced CVD (PE-CVD) is a variation of the technique that uses a plasma to assist in the decomposition of the precursor gases, which can allow for lower deposition temperatures. aip.org

Table 3: Key Parameters in CVD of Ce2O2S Thin Films

| Parameter | Description | Influence on Film Properties |

|---|---|---|

| Cerium Precursor | Volatile organometallic cerium compounds | Affects deposition rate and film purity. |

| Sulfur Precursor | Gaseous sulfur-containing compounds (e.g., H2S) | Controls the sulfur content and stoichiometry of the film. |

| Substrate Temperature | The temperature of the surface where the film is deposited. | Influences crystallinity, grain size, and film density. |

| Chamber Pressure | The total pressure within the CVD reactor. | Affects gas flow dynamics and reaction kinetics. |

| Carrier Gas | Inert gas (e.g., Ar, N2) used to transport precursors. | Controls the concentration of precursors in the reaction zone. |

Novel and Emerging Synthetic Strategies for Ce2O2S

Research into the synthesis of Ce2O2S continues to explore new and innovative methods that offer advantages in terms of efficiency, environmental impact, and the ability to produce materials with unique properties.

Mechanochemical synthesis is a solid-state processing technique that utilizes mechanical energy, typically from ball milling, to induce chemical reactions and phase transformations. rsc.orgfrontiersin.org This method is often solvent-free, making it an environmentally friendly alternative to traditional solution-based synthesis routes. The high-energy collisions between the milling media and the reactants can lead to the formation of nanocrystalline materials and metastable phases that are not accessible through conventional methods.

The synthesis of cerium sulfides via mechanochemical routes has been demonstrated. For example, cerium monosulfide (CeS) has been produced by high-energy milling of elemental cerium and sulfur at near room temperature. researchgate.net The process involves a mechanochemically induced self-propagating reaction of intermediate compounds. researchgate.net This approach could potentially be adapted for the synthesis of cerium oxide sulfide by starting with a mixture of cerium oxide (CeO2) or a cerium precursor and elemental sulfur, or by reacting elemental cerium, an oxygen source, and sulfur in the appropriate stoichiometric ratios. The milling parameters, such as milling time, speed, and the ball-to-powder ratio, would be critical in controlling the reaction pathway and the final product phase.

Green Chemistry Approaches for Ce2O2S Production

While extensive research has been devoted to the green synthesis of cerium oxide (CeO2) nanoparticles, dedicated studies on environmentally friendly production methods specifically for cerium oxide sulfide (Ce2O2S) are not widely documented in current scientific literature. However, the principles of green chemistry established for other cerium-based nanostructures can provide a foundational framework for developing future sustainable synthetic methodologies for Ce2O2S.

Green chemistry emphasizes the use of non-toxic reagents, environmentally benign solvents, and energy-efficient processes to minimize waste and environmental impact. nih.gov These approaches often utilize biological resources like plant extracts, microorganisms, or biopolymers, which contain active compounds capable of acting as reducing, capping, and stabilizing agents. nih.govnih.gov Such methods stand in contrast to conventional physical and chemical routes that may involve hazardous materials, high energy consumption, and the generation of toxic byproducts. nih.gov

Potential green synthesis strategies for Ce2O2S could be adapted from the well-established methodologies for CeO2. These include:

Plant-Mediated Synthesis: Utilizing aqueous extracts from various plant parts (leaves, fruits, seeds) is a prominent green method for producing metal oxide nanoparticles. nih.govnih.gov These extracts are rich in phytochemicals such as flavonoids, polyphenols, alkaloids, and terpenoids, which can effectively reduce precursor salts and stabilize the resulting nanoparticles, preventing agglomeration. nih.govnih.gov For a hypothetical green synthesis of Ce2O2S, a cerium precursor like cerium nitrate hexahydrate could be treated with a plant extract, followed by the introduction of a green sulfur source under controlled conditions. The specific biomolecules in the extract would influence the size, morphology, and stability of the resulting nanostructures.

Biopolymer-Assisted Synthesis: Natural polymers such as starch or agarose (B213101) can act as templates or capping agents in the synthesis of nanoparticles. nih.govdovepress.com These biopolymers can form nanochannels or networks that control particle growth and morphology. dovepress.com A similar approach could be explored for Ce2O2S, where the synthesis is carried out within a biopolymer matrix to produce biocompatible and size-controlled nanoparticles.

Microwave-Assisted Synthesis: Microwave irradiation offers a significant green advantage by enabling rapid, uniform heating, which drastically reduces reaction times and energy consumption compared to conventional heating methods. nih.govresearchgate.net This technique has been successfully used to synthesize CeO2 nanoparticles in minutes. nih.gov A microwave-assisted hydrothermal or solvothermal method could potentially be developed for Ce2O2S, offering fast and efficient production while aligning with the principles of green chemistry. semanticscholar.orgunl.edu

The development of such methods would represent a significant advancement, providing safer, more cost-effective, and environmentally sustainable routes for producing cerium oxide sulfide for various applications. Further research is necessary to explore and optimize these potential green pathways.

Illustrative Research Findings for Green Synthesis of Cerium Oxide (CeO2)

Due to the limited availability of specific research on the green synthesis of Ce2O2S, the following table summarizes findings from studies on the closely related compound, cerium oxide (CeO2), to illustrate the parameters and outcomes typical of plant-mediated green chemistry approaches.

| Plant Extract Source | Cerium Precursor | Synthesis Method | Key Findings | Resulting Particle Size |

| Lycium cooperi | Cerium nitrate hexahydrate | Green Precipitation | Extract acts as a reducing agent; resulted in spherical, monodispersed nanoparticles. | ~7-85 nm |

| Abelmoschus esculentus (Okra) | Cerium nitrate hexahydrate | Green Synthesis | Extract served as both a reducing and stabilizing agent; nanoparticles showed cubic structure. | ~36 nm |

| Mimosa pudica | Not Specified | Microwave-mediated | Eco-friendly approach produced macroporous hierarchical nanoparticles. | Not Specified |

| Withania somnifera (Ashwagandha) | Not Specified | Biosynthesis | Formed spherical, crystalline nanoparticles with significant antioxidant potential. | <10 nm |

| Olea europaea | Not Specified | Green Synthesis | Phytochemicals acted as reducing and capping agents. | ~24 nm |

Crystallographic and Microstructural Characterization of Cerium Oxide Sulfide Ce2o2s

Crystal Structure Determination and Refinement of Ce₂O₂S

The precise three-dimensional arrangement of atoms in Ce₂O₂S has been determined through crystallographic studies, revealing a well-defined and ordered structure.

Cerium Oxide Sulfide (B99878) crystallizes in the hexagonal system. iucr.org Detailed structural analysis identifies its space group as P-3m1 (No. 164), which dictates the symmetry operations applicable to its unit cell. iucr.orgsemanticscholar.org This space group is part of the trigonal crystal system but is described using hexagonal lattice settings. The structure possesses one stoichiometric molecule per hexagonal unit cell. iucr.org

The crystal structure of Ce₂O₂S is characterized by a distinct layered arrangement. It is composed of alternating layers of [Ce₂O₂]²⁺ and S²⁻. The [Ce₂O₂]²⁺ layers consist of a sheet of oxygen atoms tetrahedrally coordinated to cerium atoms, forming a structure analogous to the fluorite (CaF₂) crystal structure viewed along a specific crystallographic direction. nih.gov These positively charged cationic layers are separated by anionic layers containing sulfide ions. This layered architecture is a common feature among lanthanide oxysulfides and is crucial to their anisotropic properties.

Ce₂O₂S is part of a larger family of isostructural lanthanide oxysulfides, meaning they share the same crystal structure type. Seminal crystallographic work by W. H. Zachariasen in 1949 demonstrated that Ce₂O₂S, Lanthanum Oxide Sulfide (La₂O₂S), and Plutonium Oxide Sulfide (Pu₂O₂S) are isostructural. iucr.org This structural similarity extends to other members of the series, such as Gadolinium Oxide Sulfide (Gd₂O₂S). researching.cnmdpi.com While the fundamental atomic arrangement and symmetry remain the same, the dimensions of the unit cell vary systematically across the lanthanide series due to the phenomenon of lanthanide contraction, where the ionic radius decreases with increasing atomic number.

The unit cell of a crystal is defined by its lattice parameters. For the hexagonal system of Ce₂O₂S, these are the 'a' and 'c' axes. The dimensions for Ce₂O₂S have been determined to be a = 4.00 kX and c = 6.82 kX (kilo-X unit, an older unit approximately equal to an Ångström). iucr.org These values are consistent with those of its isostructural counterparts, showing slight variations based on the specific lanthanide element.

| Compound | Space Group | a-axis (Å) | c-axis (Å) | Reference |

|---|---|---|---|---|

| Ce₂O₂S | P-3m1 | ~4.00 | ~6.82 | iucr.org |

| La₂O₂S | P-3m1 | 4.035 | 6.914 | semanticscholar.org |

| Gd₂O₂S | P-3m1 | 3.852 | 6.667 | mdpi.com |

Phase Purity and Compositional Analysis of Ce₂O₂S Materials

Verifying the phase purity of synthesized Ce₂O₂S is critical, as the presence of secondary phases, such as oxides or other sulfides, can significantly alter its properties.

X-ray diffraction (XRD) is the primary technique used to confirm the phase identity and assess the purity of crystalline Ce₂O₂S. scispace.com When a beam of X-rays is directed at a powdered sample, it diffracts at specific angles determined by the material's crystal structure. The resulting XRD pattern is a unique fingerprint of the compound.

To identify Ce₂O₂S, the experimental diffraction pattern is compared to a standard reference pattern from a crystallographic database, such as the Powder Diffraction File (PDF) maintained by the International Centre for Diffraction Data (ICDD). For instance, the standard pattern for Gd₂O₂S is found under ICDD file number 26-1422. mdpi.com A similar standard reference exists for Ce₂O₂S. A perfect match between the peak positions and relative intensities of the experimental pattern and the reference standard confirms the successful synthesis of the single-phase compound. The absence of additional peaks indicates high phase purity, meaning no other crystalline substances are present in significant amounts.

Energy Dispersive X-ray Spectroscopy (EDS/EDX) for Elemental Ratios

Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis of a sample. In the study of Cerium Oxide Sulfide (Ce2O2S), EDS is crucial for confirming the presence of cerium, oxygen, and sulfur and for determining their relative abundance.

Research has shown that EDS analysis of Ce2O2S nanostructures can reveal important information about their stoichiometry. For instance, in the analysis of Ce2O2S nanoplates, EDS data indicated a sulfur deficiency, with a measured sulfur-to-cerium (S:Ce) ratio of 26 ± 4%. cnrs.fr This suggests that the synthesized nanoplates may be non-stoichiometric. cnrs.fr In studies involving bimetallic oxysulfides, such as those containing both gadolinium and cerium, EDS has been used to confirm that the ratio of the lanthanide elements in the final product is consistent with the nominal composition used in the synthesis. cnrs.fr

EDS is also employed to identify Ce2O2S as inclusions within other materials, such as steel. When coupled with Scanning Electron Microscopy (SEM), EDS can provide elemental maps, showing the distribution of Ce, O, and S within a specific area, confirming the composition of the inclusion. researchgate.net

Table 1: Representative EDS Data for Cerium-Based Oxysulfides

| Material | Analytical Finding | Reference |

|---|---|---|

| Ce2O2S Nanoplates | Revealed a sulfur deficiency with a S:Ce ratio of 26 ± 4%. | cnrs.fr |

| Gd2(1–y)Ce2yO2S Nanoparticles | The Gd/Ce ratio measured by EDS was consistent with the nominal composition. | cnrs.fr |

| Ce2O2S Inclusion in Steel | Confirmed the elemental composition of the inclusion as cerium oxide sulfide. | researchgate.net |

Morphological and Size-Dependent Characterization of Ce2O2S Nanostructures

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a fundamental technique for visualizing the surface morphology of materials. For Ce2O2S and related compounds, SEM reveals details about the shape, size, and aggregation of particles. Field-Emission SEM (FE-SEM) provides higher resolution imaging of the material's surface topography.

Studies have utilized FE-SEM to characterize the morphology of amorphous/crystal hybrid Ce/Ce2O2S Mott-Schottky heterojunctions. researchgate.net The images obtained from these analyses provide direct visual evidence of the particle structure and surface features. researchgate.net Furthermore, elemental mapping, a technique often combined with SEM/EDS, can be used to visualize the distribution of cerium, oxygen, and sulfur across the surface of the sample, confirming the formation of the desired compound. researchgate.netresearchgate.net In the context of metallurgical studies, SEM has been used to identify Ce2O2S inclusions and analyze their morphology within a steel matrix. researchgate.net

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) for Nanoparticle Details

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) are powerful techniques for obtaining detailed information about the internal structure, crystallinity, and morphology of nanomaterials at the nanoscale.

In the characterization of lanthanide oxysulfides, TEM studies have been conducted to investigate structural changes in the nanoparticles. For example, TEM was used to examine bimetallic (Gd,Ce)2O2S nanoparticles after exposure to air. This analysis helped in understanding the formation of secondary cerium-containing species on the surface of the nanostructures, which can occur due to the oxidation of Ce(III) to Ce(IV). cnrs.fr Such studies are critical for assessing the stability and reactivity of these materials. cnrs.fr

Particle Size Distribution and Shape Analysis (e.g., Nanoplates, Nanorods)

The analysis of particle size and shape is essential as these characteristics significantly influence the properties of nanomaterials. The synthesis of Ce2O2S can yield various morphologies depending on the method employed.

Research has successfully demonstrated the synthesis of Ce2O2S in the form of nanoplates . cnrs.fr This morphology is characterized by a two-dimensional structure where the length and width are considerably larger than the thickness. The formation of nanoplates is often associated with specific crystallographic growth patterns. The proposed structure for these nanoplates involves termination by [Ce2O2]2+ sheets. cnrs.fr Other studies on related cerium-based materials have shown different morphologies, such as micro-cube structures, indicating that the shape can be controlled through the synthesis parameters. researchgate.net

Defect Structures and Non-Stoichiometry in Ce2O2S

Non-stoichiometry refers to chemical compounds where the elemental proportions cannot be represented by integers. In materials like Ce2O2S, this often arises from the presence of structural defects, such as vacancies. researchgate.net The excess or deficiency of an element, like sulfur, is accommodated through these defects. researchgate.net

Evidence for non-stoichiometry in Ce2O2S comes from elemental analysis. EDS data of Ce2O2S nanoplates have shown a clear sulfur deficiency. cnrs.fr This deviation from the ideal stoichiometric formula indicates the presence of defects within the crystal lattice. Such non-stoichiometry can significantly alter the electronic and catalytic properties of the material. researchgate.net Thermodynamic studies in molten steel have also shown that Ce2O2S can be a stable phase under certain conditions, and its formation and stability are linked to the concentrations of cerium, oxygen, and sulfur. researchgate.net

Investigation of Oxygen Vacancies and Their Concentration

Oxygen vacancies are point defects in a crystal lattice that involve a missing oxygen atom. These vacancies are known to be crucial for the catalytic and redox properties of cerium oxide (CeO2). researchgate.netnih.govsemanticscholar.org In CeO2, the ease with which cerium can switch between the Ce³⁺ and Ce⁴⁺ oxidation states facilitates the formation and annihilation of oxygen vacancies, which act as active sites for chemical reactions. nih.govdiva-portal.org

While the role of oxygen vacancies is extensively studied in CeO2, direct investigation into their concentration and specific role within the Ce2O2S lattice is less documented in the provided research. However, the principles of defect chemistry suggest that similar mechanisms could be relevant. For instance, theoretical studies on CeO2 have explored how oxygen vacancies mediate reactions involving sulfur compounds. diva-portal.org One proposed mechanism suggests that the reaction of carbon monoxide and sulfur dioxide on a ceria surface can lead to the formation of carbonyl sulfide (COS) and an oxygen vacancy, highlighting the interplay between ceria's defect chemistry and sulfur-containing molecules. diva-portal.org This suggests a potential, though not yet fully explored, role for oxygen vacancies in the chemistry of Ce2O2S.

Influence of Ce3+/Ce4+ Ratio on Ce2O2S Structure

The ratio of trivalent (Ce3+) to tetravalent (Ce4+) cerium ions is a critical parameter that profoundly influences the crystallographic and microstructural stability of cerium oxide sulfide (Ce2O2S). The ideal Ce2O2S structure consists exclusively of Ce3+ ions. However, the susceptibility of these ions to oxidation under ambient conditions can introduce Ce4+ into the lattice, leading to significant structural transformations.

The oxidation of Ce3+ to Ce4+ is a primary driver of structural instability in Ce2O2S. cnrs.fr Nanoparticles of Ce2O2S, which possess a hexagonal crystal structure, are particularly sensitive to environmental conditions. cnrs.fr Exposure to air and moisture can initiate the oxidation of Ce3+ ions. cnrs.fr This change in the oxidation state disrupts the charge balance and ionic arrangement within the hexagonal lattice, causing the material to degrade over time. cnrs.fr

Detailed research findings on the structural evolution of Ce2O2S upon oxidation are presented below.

Detailed Research Findings:

Phase Transformation: Upon exposure to air, the hexagonal structure of Ce2O2S undergoes a transformation. X-ray diffraction (XRD) patterns taken a few hours after synthesis match the reference for hexagonal Ce2O2S. However, over a period of two weeks, these patterns evolve to resemble those of cerium dioxide (CeO2), indicating a complete phase transformation. cnrs.fr

Intermediate Phases: The transformation from pure Ce2O2S to CeO2 is not direct. An intermediate phase, identified as Ce2O2.5S, has been observed. cnrs.fr This phase accommodates the change in the cerium oxidation state by incorporating additional oxygen atoms into the cerium oxide layers of the structure. cnrs.fr This process involves the partial oxidation of Ce3+ to Ce4+, resulting in a compound that is structurally distinct from the initial hexagonal Ce2O2S. cnrs.fr

Impact of Ionic Radii: The structural changes are fundamentally linked to the difference in the ionic radii of the two cerium cations. The conversion of the larger Ce3+ ion to the smaller Ce4+ ion induces significant strain on the crystal lattice. This strain is a key factor that destabilizes the original Ce2O2S structure, ultimately driving the transformation to the more stable cubic fluorite structure of CeO2. cnrs.frmaterialsproject.org

The following interactive data table summarizes the key properties of the cerium ions that influence the structure of Ce2O2S.

| Ion | Ionic Radius (Å) | Electronic Configuration | Role in Ce2O2S |

| Ce3+ | 1.01 | [Xe] 4f¹ | Forms the stable hexagonal Ce2O2S structure. |

| Ce4+ | 0.87 | [Xe] | Introduced via oxidation; its smaller size induces lattice strain and structural transformation. |

The progression of structural changes in Ce2O2S due to the increasing Ce4+ content from oxidation is outlined in the table below.

| Stage | Dominant Cerium Ion(s) | Crystal Structure | Key Characteristics |

| Initial State | Ce3+ | Hexagonal | Stable, as-synthesized Ce2O2S. cnrs.fr |

| Intermediate State | Ce3+, Ce4+ | Modified (e.g., Ce2O2.5S) | Partial oxidation and incorporation of extra oxygen. cnrs.fr |

| Final State | Ce4+ | Cubic (Fluorite) | Complete degradation to CeO2 and amorphous species. cnrs.fr |

Advanced Spectroscopic and Electronic Characterization of Cerium Oxide Sulfide Ce2o2s

Vibrational Spectroscopy of Ce₂O₂S

Vibrational spectroscopy is a powerful tool for probing the interatomic bonds and crystal lattice structure of materials. For Ce₂O₂S, techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy reveal detailed information about its fundamental vibrational modes.

FTIR spectroscopy measures the absorption of infrared radiation by a material, which corresponds to the vibrational frequencies of its chemical bonds. In studies of Ce₂O₂S, FTIR is crucial for identifying the characteristic vibrational modes associated with Ce-O and Ce-S bonds.

Research on the vibrational properties of Ce₂O₂S has been complemented by lattice dynamics calculations to assign the observed infrared bands. researchgate.net These studies help to distinguish the fundamental vibrations of the Ce₂O₂S crystal structure. Furthermore, FTIR is highly sensitive to surface chemistry. For instance, when Ce₂O₂S nanoparticles are exposed to air, FTIR spectra show the emergence of new peaks corresponding to sulfate (B86663) functions, indicating that the sulfide (B99878) ions on the surface are susceptible to oxidation. cnrs.fr This surface oxidation is a critical aspect of the material's stability and reactivity. acs.org

Table 1: Selected FTIR Vibrational Modes for Ce₂O₂S and Related Surface Species This table is generated based on typical findings in the literature for lanthanide oxysulfides and related oxidized species.

| Frequency Range (cm⁻¹) | Assignment | Significance |

|---|---|---|

| ~400-600 | Ce-O stretching modes | Fundamental vibrations of the [Ce₂O₂]²⁺ layers |

| ~250-350 | Ce-S stretching modes | Indicates the bonding between cerium and sulfur atoms |

| ~1050-1200 | Sulfate (SO₄²⁻) ν₃ modes | Evidence of surface oxidation of sulfide to sulfate upon air exposure cnrs.frnih.gov |

Raman spectroscopy, which involves inelastic scattering of monochromatic light, provides complementary information to FTIR. It is particularly effective for studying lattice vibrations (phonons) in crystalline materials like Ce₂O₂S. Detailed Raman and resonance Raman spectra have been used in conjunction with lattice dynamics calculations to achieve confident vibrational assignments for the compound. researchgate.net These calculations help to understand the bonding forces within the crystal; for example, the Ce-O stretching force constants in Ce₂O₂S have been quantified, providing insight into the bond strength. researchgate.net

This technique is also sensitive to changes in the crystal structure and the presence of defects. While specific studies on pressure- or temperature-induced phase transitions in Ce₂O₂S using Raman are not widely detailed, the method is fundamental for confirming the structural integrity of the material. mdpi.com The analysis of Raman spectra allows for a comparison between Ce₂O₂S, which contains Ce³⁺, and its mixed-valence oxidation products, revealing significant changes in bonding forces upon oxidation. researchgate.net

Electronic Structure Probing of Ce₂O₂S

The electronic structure of Ce₂O₂S, particularly the valence state of cerium and the material's semiconductor properties, is a key area of investigation. Spectroscopic techniques that probe electronic transitions and core-level electrons are essential for this characterization.

Unlike most other lanthanide oxysulfides which are wide-band-gap insulators and appear white, Ce₂O₂S is a deep brown semiconductor. sci-hub.se This characteristic color is due to its strong absorption of visible light, which can be quantified using UV-Visible diffuse reflectance spectroscopy. nih.gov

The optical band gap (E_g) of Ce₂O₂S can be estimated from these spectra. By applying the Kubelka-Munk function to the reflectance data and using a Tauc plot, the band gap of Ce₂O₂S nanoparticles has been determined to be approximately 2.1 eV. sci-hub.senih.gov This is significantly lower than that of other oxysulfides like Gd₂O₂S, which has a band gap of around 4.7 eV. sci-hub.senih.gov This tunable band gap, achieved by creating solid solutions with other lanthanides, highlights the unique electronic nature of Ce₂O₂S, stemming from the facile Ce³⁺/Ce⁴⁺ redox couple. sci-hub.se

Table 2: Optical Properties of Ce₂O₂S Compared to Gd₂O₂S

| Compound | Appearance | Estimated Band Gap (eV) | Spectroscopic Method |

|---|---|---|---|

| Ce₂O₂S | Deep Brown | ~2.1 | UV-Vis Diffuse Reflectance sci-hub.senih.gov |

| Gd₂O₂S | White | ~4.7 | UV-Vis Diffuse Reflectance sci-hub.senih.gov |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) states of the atoms within the top few nanometers of a material's surface. For Ce₂O₂S, XPS is critical for probing the oxidation state of cerium. The complex Ce 3d spectrum is deconvoluted into multiple peaks corresponding to Ce³⁺ and Ce⁴⁺ final states, allowing for the quantification of each species. cnrs.fr

Studies have shown that Ce₂O₂S is primarily composed of Ce³⁺. acs.org However, upon exposure to oxidants like air or water, XPS reveals a partial oxidation to Ce⁴⁺ on the nanoparticle surface. cnrs.fracs.org Similarly, the S 2p XPS spectrum can be used to monitor the state of sulfur. In pristine Ce₂O₂S, sulfur exists as sulfide (S²⁻). Upon exposure to air, additional peaks appear at higher binding energies, corresponding to oxidized sulfur species like sulfates, confirming the surface reactivity observed with FTIR. acs.orgupenn.edu

X-ray Absorption Near Edge Structure (XANES), also known as NEXAFS, provides bulk-sensitive information about the local geometric and electronic structure around a specific element. By tuning the incident X-ray energy to an absorption edge of an element (e.g., Ce L₃-edge or S K-edge), detailed information on its oxidation state and coordination environment can be obtained.

For Ce₂O₂S, Ce L₃-edge XANES spectra are used to confirm the dominance of the Ce³⁺ oxidation state in the bulk material under inert conditions. acs.orgnih.gov In-situ XANES experiments have been pivotal in demonstrating the material's reactivity; upon exposure to air or water, the spectra show a clear evolution, indicating the partial oxidation of Ce³⁺ to Ce⁴⁺. cnrs.fracs.org Concurrently, S K-edge XANES shows that the sulfide ions are partially oxidized to higher oxidation states, such as S(V) and S(VI) species (e.g., sulfates). cnrs.fr These bulk-sensitive measurements complement the surface-sensitive XPS data, providing a comprehensive picture of the oxidation process throughout the material. acs.org

Electron Paramagnetic Resonance (EPR) Spectroscopy (Implicit from magnetic studies)

Electron Paramagnetic Resonance (EPR), also known as Electron Magnetic Resonance (EMR), is a sophisticated spectroscopic technique that detects and characterizes chemical species with one or more unpaired electrons. core.ac.uk Such species are known as paramagnetic centers. core.ac.uk The technique provides insight into the structure and environment of these unpaired electrons. core.ac.uk

While direct EPR spectroscopic studies specifically detailing the Ce₂O₂S compound are not widely available, its magnetic properties strongly imply that it is an EPR-active material. The paramagnetic nature of a substance is a prerequisite for EPR activity. core.ac.uk Magnetic susceptibility measurements of related cerium(III) compounds confirm their paramagnetic behavior. For instance, Cerium(III) sulfide (Ce₂S₃) and Cerium(III) chloride (CeCl₃) exhibit positive molar magnetic susceptibility values of +5080 x 10⁻⁶ cm³/mol and +2490 x 10⁻⁶ cm³/mol, respectively, which is characteristic of paramagnetic materials. fizika.si

This paramagnetism in Ce(III) compounds arises from the presence of a single unpaired electron in the 4f orbital of the Ce³⁺ ion. Since Cerium oxide sulfide (Ce₂O₂S) is a stable compound containing cerium in the +3 oxidation state, it inherently possesses these unpaired electrons. Therefore, based on its fundamental electronic structure and the established paramagnetic nature of Ce³⁺ ions, Ce₂O₂S is expected to be an EPR-active compound.

Electrical Conductivity and Semiconductor Behavior of Ce₂O₂S

Detailed experimental data on the electrical conductivity and specific semiconductor behavior of pure Cerium oxide sulfide (Ce₂O₂S) are limited in published research. However, the properties of closely related cerium sulfides and oxides provide a strong basis for understanding its expected electronic characteristics. The electrical behavior of cerium compounds is highly sensitive to stoichiometry, crystal structure, and temperature.

Studies on the cerium sulfide system, specifically compounds with the Th₃P₄ structure ranging in composition from CeSₓ (where 1.33 ≤ x ≤ 1.5), demonstrate a vast range of electrical conductivities. aip.org At one end of this spectrum, Cerium(III) sulfide (Ce₂S₃, where x=1.5) is an insulator at room temperature, with a resistivity greater than 10⁹ ohm-cm. aip.org As the composition moves towards Ce₃S₄ (CeS₁.₃₃), the material becomes significantly more conductive, with resistivity dropping to approximately 10⁻³ ohm-cm. aip.org The γ-phase of Ce₂S₃ is identified as a semiconductor with a band gap of 2.06 eV. wikipedia.org This illustrates the profound impact that the cerium-to-sulfur ratio has on the electronic properties within the cerium sulfide family.

Similarly, Cerium(IV) oxide (CeO₂), a well-studied related compound, is known to be a mixed ionic-electronic conductor whose conductivity is heavily influenced by temperature, oxygen partial pressure, and the presence of dopants. osti.govmst.edu In nanocrystalline CeO₂ thin films, a decrease in grain size can lead to an enhancement in electronic conductivity. mst.edu Doped CeO₂ ceramics can exhibit conductivity values approaching 10 S/m at 1500 K. osti.gov

The electrical properties of these related materials suggest that Ce₂O₂S is likely a semiconductor. Its precise conductivity and band gap would be determined by its specific crystal structure and the inherent defect chemistry. The data from analogous cerium sulfides strongly indicates that stoichiometry is a critical factor in determining whether the material behaves as an insulator or a semiconductor.

The following table presents data on the electrical resistivity of various compositions within the cerium sulfide system, highlighting the dramatic change in electrical properties with stoichiometry.

| Compound Composition | Formula | Room Temperature Resistivity (ohm-cm) |

| Cerium(III) Sulfide | Ce₂S₃ (CeS₁.₅) | > 10⁹ |

| Cerium Sulfide | Ce₃S₄ (CeS₁.₃₃) | ~10⁻³ |

Data sourced from AIP Publishing. aip.org

Computational and Theoretical Investigations of Cerium Oxide Sulfide Ce2o2s

Density Functional Theory (DFT) Calculations for Ce2O2S

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic and structural properties of materials at the quantum level. For Ce2O2S, DFT calculations have been instrumental in understanding its semiconductor characteristics and its interactions with other molecules. These simulations account for the complex effects of electron correlation, particularly for the Ce f-electrons, often through methods like the DFT+U approach. rsc.org

Lanthanide oxysulfides (Ln2O2S) are generally known to be indirect bandgap semiconductors with wide gaps. researchgate.net However, cerium oxide sulfide (B99878) (Ce2O2S) is a notable exception. researchgate.net DFT calculations have been employed to analyze its electronic band structure, revealing the nature of its semiconductor properties.

A significant area of research is band gap engineering, which involves tuning the band gap of a material to suit specific applications, such as photocatalysis. researchgate.net Studies on mixed-lanthanide systems, specifically (Gd,Ce)2O2S, have shown that the band gap can be precisely controlled by altering the cation ratio. researchgate.net As the concentration of cerium increases in the hexagonal structure of (Gd,Ce)2O2S nanoparticles, the material's color changes from white to brown, corresponding to a decrease in the band gap. researchgate.net This tunability allows for the engineering of the band gap from 4.7 eV for pure Gd2O2S down to 2.1 eV for Gd0.6Ce1.4O2S. researchgate.net

Interestingly, DFT calculations performed on slabs of these materials have validated that, due to the limited thickness of the lamellar nanoparticles, the band gap becomes direct, which is a highly desirable property for many optoelectronic applications. researchgate.net

Table 1: Band Gap Engineering in (Gd,Ce)2O2S Nanoparticles

| Compound Composition | Reported Band Gap (eV) | Band Gap Type |

|---|---|---|

| Gd2O2S | 4.7 | Indirect (Bulk), Direct (Nanoparticle) |

| Gd0.6Ce1.4O2S | 2.1 | Direct (Nanoparticle) |

Data sourced from research on mixed-lanthanide oxysulfide nanoparticles. researchgate.net

The electronic properties of cerium-based compounds are largely dictated by the interactions between the cerium, oxygen, and, in this case, sulfur orbitals. In cerium oxides, the chemical bonding and molecular geometry are heavily influenced by the overlap between Ce 4f and O 2p orbitals. dntb.gov.uaresearchgate.net An increase in the coordination of cerium atoms enhances the covalency of the Ce-O bond. researchgate.net When ceria is partially reduced, excess electrons tend to populate the localized 4f orbitals centered on the cerium atoms. dntb.gov.ua

DFT simulations are crucial for understanding the surface chemistry of Ce2O2S, particularly its role in catalysis and its deactivation by sulfur-containing compounds. Research has shown that under high-temperature reducing conditions, cerium oxide (CeO2) reacts with hydrogen sulfide (H2S) to form cerium oxide sulfide. researchgate.net DFT calculations help to elucidate the mechanisms of these surface reactions.

Simulations of the adsorption of molecules like carbon monoxide (CO) on ceria surfaces have been used as a probe to understand surface facets and reactivity. researchgate.netarxiv.org While direct simulations on Ce2O2S surfaces are less common, the principles can be extended. The formation of Ce2O2S on ceria-based catalysts is a key mechanism of sulfur deactivation. researchgate.netupenn.edu Theoretical models can predict the most favorable adsorption sites, the energies involved in breaking and forming chemical bonds, and the reaction pathways for the sulfidation of the ceria surface to form Ce2O2S. researchgate.net This provides insight into how to mitigate catalyst poisoning or, conversely, how to synthesize Ce2O2S intentionally.

Thermodynamic Modeling of Ce-O-S Systems and Ce2O2S Formation

Thermodynamic modeling provides a macroscopic view of the conditions under which different chemical compounds are stable and can form. For the cerium-oxygen-sulfur (Ce-O-S) system, such models are essential for applications in metallurgy, catalysis, and high-temperature chemistry.

Thermodynamic data are used to construct phase stability diagrams, also known as predominance diagrams, which map the most stable phases as a function of variables like temperature and the partial pressures of reactive gases (e.g., O2 and S2). upenn.edumetso.com For the Ce-O-S system, these diagrams are critical for predicting the formation of Ce2O2S relative to other cerium oxides (like CeO2 and Ce2O3) and cerium sulfides (such as CeS, Ce3S4, and Ce2S3). researchgate.net

Studies have predicted the Ce-O-S phase diagrams at specific temperatures, such as 873 K and 973 K. researchgate.netupenn.edu These diagrams show that Ce2O2S is a likely product of the interaction between ceria and sulfur under reducing conditions. researchgate.net The precise phase that forms depends on the exact temperature and the partial pressure of sulfur. researchgate.net Such diagrams are invaluable for controlling the synthesis of Ce2O2S or for preventing its formation in applications where it is considered a poison, such as in ceria-based catalysts. upenn.edu

The Gibbs free energy of formation (ΔGf°) is a key thermodynamic quantity that determines the spontaneity of a compound's formation from its constituent elements. wikipedia.orgmdpi.com For Ce2O2S, this value has been determined both through experimental techniques and theoretical calculations.

Experimental work using a galvanic cell technique with a calcia-stabilized zirconia solid electrolyte determined the standard free energy of formation of Ce2O2S to be -354,300 ± 3,000 cal/mol at 1068 K. researchgate.net Other research efforts have focused on determining the phase boundary between non-stoichiometric cerium oxide (CeOx) and Ce2O2S at temperatures between 873 K and 1073 K, allowing for the derivation of an empirical equation for the ΔGf° of Ce2O2S within this temperature range. researchgate.netupenn.edu The formation of Ce2O2S is thermodynamically favorable, as indicated by its large negative enthalpy of formation. researchgate.net

Table 2: Thermodynamic Data for Ce2O2S Formation

| Thermodynamic Quantity | Value | Temperature | Reference |

|---|---|---|---|

| Standard Gibbs Free Energy of Formation (ΔGf°) | -354.3 ± 3.0 kcal/mol | 1068 K (795 °C) | researchgate.net |

| Standard Enthalpy of Formation (ΔfH⁰) | -548 kJ/mol (-131.0 kcal/mol) | 773 K (500 °C) | researchgate.net |

Simulation of Material Interactions and Interface Phenomena

Computational and theoretical modeling provides indispensable atomic-scale insights into the behavior of materials, enabling the prediction of properties and the understanding of complex phenomena that are challenging to probe experimentally. In the context of cerium oxide sulfide (Ce2O2S), such investigations are crucial for elucidating its role in various applications, from catalysis to metallurgy. This section focuses on the simulation of material interactions and interface phenomena involving Ce2O2S, with a specific emphasis on its potential to act as a substrate for the growth of new phases and the mechanisms governing ionic transport within its crystal structure.

Heterogeneous nucleation, the process by which a new phase forms on a foreign substrate, is a fundamental aspect of materials science. The efficacy of a substrate to promote nucleation is strongly dependent on the crystallographic relationship at the interface between the substrate and the forming nucleus. A key theoretical framework for predicting this efficacy is the theory of lattice mismatch, which quantifies the dimensional misfit between the atomic arrangements of the two crystal structures.

According to classical nucleation theory and models like Bramfitt's two-dimensional lattice disregistry model, a low lattice mismatch between the substrate and the nucleating phase is a prerequisite for effective heterogeneous nucleation. The disregistry (δ) is calculated for specific low-index crystallographic planes and directions. Generally, the nucleation potency is categorized based on the calculated mismatch:

< 6% Mismatch: Effective nucleation catalysis.

6% - 12% Mismatch: Moderately effective nucleation.

> 12% Mismatch: Ineffective for nucleation.

While direct computational studies modeling heterogeneous nucleation on Ce2O2S are not extensively documented, the principles can be effectively demonstrated through isostructural analogues. Lanthanum oxide sulfide (La2O2S) possesses the same trigonal crystal structure (space group P-3m1) as Ce2O2S, and its potential as a nucleation agent has been theoretically investigated. One such study explored the heterogeneous nucleation of γ-austenite (γ-Fe) on La2O2S particles in steel using the Edge-to-Edge Matching (E2EM) crystallographic model.

The E2EM model calculates the interatomic spacing misfit (fr) along close-packed atomic rows and the interplanar spacing mismatch (fd) between matching crystal planes. In the La2O2S/γ-Fe system, first-principles calculations were used to obtain optimized lattice parameters for the simulation.

Table 1: Crystallographic Data for the La2O2S / γ-Fe System

Comparison of experimental and computationally calculated lattice parameters used in a theoretical study of heterogeneous nucleation.

| Phase | Crystal Structure | Space Group | Lattice Parameters (Experimental) | Lattice Parameters (Calculated) |

|---|---|---|---|---|

| La2O2S | Trigonal | P-3m1 | a = 4.035 Å, c = 6.914 Å | a = 4.134 Å, c = 7.073 Å |

| γ-Fe | Cubic (fcc) | Fm-3m | a = 3.654 Å | a = 3.636 Å |

This computational approach could be directly applied to Ce2O2S. By identifying the crystal structure of a potential nucleating phase and using the known lattice parameters of Ce2O2S, the same mismatch calculations can be performed to predict its nucleation potency for various material systems.

Table 2: Crystallographic Data for Cerium Oxide Sulfide (Ce2O2S)

Structural information for Ce2O2S, which would serve as the basis for theoretical lattice mismatch calculations.

| Compound | Crystal Structure | Space Group | Lattice Parameters (a, c) |

|---|---|---|---|

| Ce2O2S | Trigonal | P-3m1 (164) | 4.00 Å, 6.81 Å |

Ionic transport is a critical property of ceramic materials, particularly in applications such as solid oxide fuel cells, sensors, and catalysts. In many cerium-based oxides, this transport is dominated by the migration of oxygen ions via a vacancy-hopping mechanism. It has been observed experimentally that the formation of cerium oxide sulfide at interfaces or as a distinct phase can significantly lower the oxygen ionic conductivity compared to pure ceria (CeO2).

Computational modeling provides a powerful tool to understand the atomic-scale origins of this behavior. The primary theoretical approach involves using quantum mechanical methods, such as Density Functional Theory (DFT), to investigate the material's defect chemistry. Ionic diffusion in a crystal is fundamentally mediated by point defects—principally vacancies. Therefore, understanding transport properties requires the calculation of two key energetic parameters: the energy required to form a point defect (formation energy) and the energy barrier that an ion must overcome to hop into an adjacent vacant site (migration energy).

While comprehensive modeling studies on ionic diffusion specifically within the Ce2O2S lattice are emerging, the methodology is well-established from extensive research on its parent compound, CeO2, and other mixed-anion systems. ucl.ac.ukresearchgate.net The computational workflow typically involves:

Constructing a Supercell: A repeating computational model of the Ce2O2S crystal lattice is created.

Defect Formation Energy Calculation: An atom (e.g., an oxygen or sulfur ion) is removed from the lattice to create a vacancy. The total energy of this defective supercell is calculated and compared to that of the perfect supercell to determine the vacancy formation energy (E_form). This calculation is crucial as the concentration of vacancies, which are the charge carriers for ionic transport, depends exponentially on this energy. nih.gov

Migration Energy Barrier Calculation: To calculate the energy barrier for ion hopping, a method such as the Nudged Elastic Band (NEB) is employed. This technique simulates the pathway of an ion as it moves from its lattice position to an adjacent vacancy, identifying the highest energy point (the transition state) along this path. This energy difference is the migration energy (E_mig).

In pure ceria, DFT calculations have shown the migration energy for an oxygen vacancy is approximately 0.74 eV. bohrium.com The introduction of sulfur into the lattice to form Ce2O2S fundamentally alters the local electronic and structural environment. Computational models would predict how this change affects both E_form and E_mig for oxygen ions. Theoretical predictions suggest that the presence of the larger, more polarizable sulfide ion (S²⁻) compared to the oxide ion (O²⁻) could lead to several effects that hinder oxygen transport:

Increased Migration Barrier: The altered lattice potential and local distortions around sulfur atoms may increase the energy barrier for an adjacent oxygen ion to hop into a vacancy.

Vacancy Trapping: Oxygen vacancies may be energetically driven to form preferential associations with cerium and sulfur ions, effectively trapping them and reducing their mobility.

By calculating these key parameters, computational models can provide a quantitative explanation for the experimentally observed decrease in ionic conductivity when Ce2O2S is formed.

Table 3: Key Parameters in Computational Modeling of Ionic Diffusion

Theoretical parameters calculated to understand ionic transport mechanisms, with example values from relevant materials.

| Parameter | Description | Computational Method | Example Value (System) |

|---|---|---|---|

| Defect Formation Energy (E_form) | Energy required to create a point defect (e.g., a vacancy) in a perfect crystal. | DFT Total Energy Calculations | ~2.0-4.0 eV (Oxygen vacancy in CeO2) |

| Defect Migration Energy (E_mig) | The activation energy barrier for an ion to hop into an adjacent vacant lattice site. | Nudged Elastic Band (NEB) | ~0.74 eV (Oxygen vacancy in CeO2) bohrium.com |

| Defect Association Energy (E_assoc) | The energy gain from the formation of a cluster of two or more point defects. | DFT Total Energy Calculations | 0.4–0.6 eV (MLa-VBr in LaOBr) |

Functional Properties and Application Mechanisms of Cerium Oxide Sulfide Ce2o2s

Catalytic Activity and Reaction Mechanisms of Ce2O2S

Cerium oxide sulfide (B99878) (Ce2O2S) is a significant compound primarily studied for its role as an intermediate in desulfurization processes and as a product of sulfur poisoning in various catalytic applications. Its catalytic nature is therefore complex, being both a target compound in sulfur removal and a deactivating agent in other reactions. Under high-temperature, reducing conditions, cerium oxide (ceria, CeO2) readily reacts with hydrogen sulfide (H2S) to form cerium oxide sulfide. researchgate.net This interaction is central to its function and impact. The phase boundary between cerium oxides and Ce2O2S has been determined at temperatures between 873 and 1073 K, providing insight into the thermodynamic conditions under which it forms and influences catalytic systems. upenn.eduupenn.edu

Oxidation and Reduction Processes in Ce2O2S Catalysis

The formation and decomposition of Ce2O2S are governed by key oxidation and reduction processes. The initial step in many relevant environments is the reductive sulfidation of cerium oxide (CeO2) by hydrogen sulfide (H2S). In this process, the cerium in the +4 oxidation state is partially reduced, and lattice oxygen is replaced by sulfur.

Conversely, Ce2O2S can be oxidized to regenerate the original cerium oxide catalyst. This regeneration is crucial for the cyclic use of ceria-based sorbents in desulfurization. The oxidation pathway depends on the concentration of oxygen. In an air stream, Ce2O2S is first oxidized to an intermediate, cerium oxysulfate (Ce2O2SO4), which then decomposes at higher temperatures to yield CeO2 and sulfur dioxide (SO2). researchgate.net In an environment with low oxygen concentration (e.g., 2% O2 in N2), Ce2O2S can be directly oxidized to CeO2, releasing elemental sulfur. [1 from initial search]

These redox reactions are summarized below:

Reductive Sulfidation: 2CeO2 + H2S + H2 → Ce2O2S + 2H2O

Oxidative Regeneration (High O2):

2Ce2O2S + 7O2 → 2Ce2O2SO4

Ce2O2SO4 → 2CeO2 + 2SO2

Oxidative Regeneration (Low O2): 2Ce2O2S + O2 → 4CeO2 + S2

Oxygen Storage Capacity (OSC) and Redox Cycling in Ce2O2S Materials

Oxygen Storage Capacity (OSC) is a hallmark property of ceria (CeO2), stemming from the facile switching between Ce4+ and Ce3+ oxidation states. This allows the material to store and release oxygen, which is critical in applications like three-way automotive catalysts. arxiv.org However, the formation of cerium oxide sulfide has a significant detrimental effect on this property. upenn.edu

When CeO2 is exposed to sulfur-containing compounds under reducing conditions, Ce2O2S is formed. upenn.edu This transformation disrupts the Ce4+/Ce3+ redox cycle by blocking active sites and altering the material's electronic structure. The presence of sulfur in the lattice inhibits the mobility of oxygen vacancies and the ability of cerium ions to change their oxidation state, leading to a severe decrease in the catalyst's OSC. upenn.edu This deactivation by sulfur is a primary reason for government mandates requiring low sulfur content in fuels. upenn.edu The regeneration of the sulfated catalyst by oxidizing Ce2O2S back to CeO2 is necessary to restore the material's OSC.

Applications in Automotive Emissions Control (e.g., CO, NOx, Hydrocarbon Oxidation)

In the context of automotive emissions control, particularly in three-way catalysts (TWCs), Ce2O2S is not an active component but rather a product of catalyst poisoning. TWCs rely on ceria's OSC to efficiently oxidize carbon monoxide (CO) and unburned hydrocarbons (HCs) while simultaneously reducing nitrogen oxides (NOx) over a wide range of air-to-fuel ratios. upenn.eduarxiv.org

Sulfur, present as an impurity in fuel, is oxidized to SO2 during combustion. In the catalytic converter, under transient reducing conditions, SO2 can react with the ceria component to form stable compounds, most notably Ce2O2S. upenn.edu The formation of this stable sulfide phase blocks the active sites responsible for the redox reactions, thereby deactivating the catalyst. upenn.eduupenn.edu This leads to a marked decrease in the conversion efficiency for CO, NOx, and HCs. The robust nature of Ce2O2S under typical TWC operating conditions makes this form of poisoning a significant challenge for catalyst durability.

Sulfur Adsorption and Desulfurization Mechanisms (e.g., H2S, SO2 Removal)

The reaction between ceria and sulfur compounds to form Ce2O2S is highly beneficial for desulfurization applications. Ceria-based sorbents are effective for removing H2S from hot fuel gas streams precisely because they readily form cerium oxide sulfide. researchgate.net In this application, CeO2 acts as a sacrificial scavenger, capturing sulfur.

The primary mechanism involves the reaction of H2S with the ceria lattice under reducing conditions, where a lattice oxygen atom is substituted by a sulfur atom, and water is formed as a byproduct. researchgate.net The resulting Ce2O2S is the main sulfur-containing species in the used sorbent. [1 from initial search] The efficiency of this process is dependent on temperature and the partial pressures of the reacting gases. upenn.edu

Regeneration of the sorbent is a critical step for economic viability. As detailed in section 6.1.1, the Ce2O2S can be treated under oxidative conditions to release the captured sulfur as SO2 or elemental sulfur, restoring the CeO2 sorbent for subsequent cycles. [1 from initial search]

| Regeneration Condition | Intermediate Product | Final Products | Source |

|---|---|---|---|

| High Temperature in Air Stream | Ce2O2SO4 | CeO2 + SO2 | [1 from initial search] |

| High Temperature in 2% O2/N2 | None | CeO2 + Elemental Sulfur (S) | [1 from initial search] |

Catalysis in Fuel Cells and Hydrogen Production (e.g., Aqueous-Phase Reforming)

Similarly, in hydrogen production via processes like steam reforming, ceria-based catalysts are investigated for their ability to promote the water-gas shift reaction and resist carbon deposition. arxiv.orgceric-eric.eu The presence of sulfur in the feedstock would lead to the formation of Ce2O2S on the catalyst surface, causing deactivation. upenn.eduupenn.edu There is no information in the provided search results to suggest that Ce2O2S itself is an active catalyst for aqueous-phase reforming or other hydrogen production methods. Its role in these applications is consistently identified with the deactivation of ceria-based materials. researchgate.netupenn.edu

Luminescent Properties and Optical Phenomena of Ce2O2S

Cerium oxide sulfide (Ce2O2S) is a member of the rare-earth oxysulfide family (RE₂O₂S), which is widely recognized for its excellent properties as a host material for luminescence. researchgate.net These compounds possess high chemical and thermal stability due to the oxide component, while the lower phonon energy of the sulfide component helps to minimize non-radiative relaxation, making them efficient phosphors. researchgate.net

Photoluminescence and Emission Characteristics

The intrinsic luminescence of cerium-activated phosphors typically originates from the 5d-4f electronic transition of the Ce³⁺ ion. researchgate.net In host lattices like Y₂O₂S and Lu₂O₂S, which are structurally analogous to Ce₂O₂S, Ce³⁺ doping results in observable photoluminescence at room temperature. researchgate.net For instance, Lu₂O₂S:Ce exhibits a broad emission band peaking around 650 nm, producing red light. researchgate.net The luminescence observed in undoped cerium sulfides is often assigned to transitions from the conduction band to the 4f levels of the Ce³⁺ ions. researchgate.net The specific emission characteristics, including the peak wavelength and bandwidth, are highly sensitive to the crystal field environment surrounding the Ce³⁺ ion, which can be influenced by factors such as particle size, morphology, and the presence of defects.

Role of Doping with Other Lanthanide Ions (e.g., Eu³⁺, Tb³⁺) for Enhanced Luminescence

Doping the Ce₂O₂S host lattice with other optically active lanthanide ions is a common strategy to tune and enhance its luminescent properties. This enhancement often occurs through an efficient energy transfer process where the Ce³⁺ ions act as sensitizers, absorbing excitation energy and transferring it to the activator ions (e.g., Eu³⁺, Tb³⁺), which then emit light at their characteristic wavelengths.

Europium (Eu³⁺) Doping: When co-doped into a rare-earth oxysulfide host, Eu³⁺ ions act as efficient luminescence activators, typically producing a strong red emission. mdpi.com This emission is due to the f-f transitions within the Eu³⁺ ion, with the most prominent peak frequently being the ⁵D₀ → ⁷F₂ transition, which is responsible for the characteristic red color. researchgate.net In the Lu₂O₂S host, co-doping with Tb³⁺ and Eu³⁺ allows for tunable color emission from green to red by varying the Eu³⁺ to Tb³⁺ ratio, demonstrating the role of Eu³⁺ as a red-emitting center. rsc.org The presence of Ce³⁺ can enhance the luminescence of Eu²⁺ by inhibiting its oxidation to Eu³⁺, thereby increasing the number of active emitting centers. bohrium.com

Terbium (Tb³⁺) Doping: Doping with Tb³⁺ ions typically results in a characteristic green luminescence. The emission lines originate from radiative decay from the ⁵D₃ or ⁵D₄ excited states to the ⁷Fⱼ ground state multiplets. iaea.org In the closely related Gd₂O₂S host, Tb³⁺-activation leads to an improved conversion of X-rays to visible light, with strong emission in the green part of the spectrum. mdpi.comresearchgate.net In Lu₂O₂S:Tb³⁺, Eu³⁺ nanorods, the Tb³⁺ ions produce a strong emission peak at 544 nm, corresponding to the green color. rsc.org Energy transfer from a sensitizer (B1316253) to Tb³⁺ allows for efficient excitation and bright luminescence.

Upconversion and Scintillation Phenomena

Rare-earth oxysulfides are notable for their performance in specialized optical applications like scintillation. Scintillators are materials that emit light when exposed to high-energy radiation, such as X-rays. Gadolinium oxysulfide (Gd₂O₂S), a compound from the same family as Ce₂O₂S, is a well-established scintillator host material used in medical imaging applications due to its high density and efficient X-ray absorption. mdpi.comdaneshyari.com Doping with activators like Pr³⁺ and co-doping with Ce³⁺ can significantly impact scintillation properties, including light output and afterglow. mdpi.comdaneshyari.com Given these properties in analogous materials, Ce₂O₂S is also considered a potential host for scintillation applications.

Upconversion, the process of converting lower-energy photons to higher-energy photons, has also been observed in related cerium-based materials. For instance, CeO₂ doped with Erbium (Er³⁺) exhibits up-conversion emission under infrared excitation. researchgate.net This phenomenon suggests that the Ce₂O₂S lattice could potentially be engineered for upconversion applications through appropriate doping with lanthanide ions like Er³⁺, Yb³⁺, or Tm³⁺.

Electrochemical Performance of Ce2O2S

Recent research has explored the potential of Cerium oxide sulfide (Ce₂O₂S) as an active material in energy storage devices, leveraging the reversible redox chemistry of cerium.

Supercapacitor Applications and Charge Storage Mechanisms

Ce₂O₂S nanostructures have demonstrated promise for supercapacitor applications. researchgate.net Supercapacitors, or electrochemical capacitors, store energy via two primary mechanisms: electrical double-layer capacitance (EDLC) at the electrode-electrolyte interface and pseudocapacitance, which involves fast, reversible Faradaic redox reactions. mdpi.commdpi.com

For cerium-based compounds, the charge storage is dominated by the pseudocapacitive mechanism, which arises from the rapid and reversible redox transition between Ce³⁺ and Ce⁴⁺ oxidation states. kent.ac.uk In a study where Ce₂O₂S nanostructures were grown on carbon cloth, the material exhibited high specific capacitance and suitability for use in a wide pH range. researchgate.net The charge storage mechanism can involve both surface-controlled capacitive processes and diffusion-controlled intercalation processes. rsc.org The nanostructured morphology plays a crucial role by providing a large surface area and abundant mesopores, which facilitates electrolyte ion access and enhances the electrochemical performance. researchgate.net

Table 1: Electrochemical Performance of Ce₂O₂S/CC Nanostructure in Different Electrolytes

| Electrolyte Type | Specific Capacitance (at 1 mA cm⁻²) | Cycling Stability (Capacitance Retention) |

|---|---|---|

| Acid | 670 mF cm⁻² | Not Reported |

| Neutral | 321.5 mF cm⁻² | Not Reported |

| Alkaline | 588.3 mF cm⁻² | 93% after 5000 cycles |

Data sourced from research on Ce₂O₂S nanostructures grown on carbon cloth (CC). researchgate.net

Lithium-Ion Battery Anode Materials Based on Ce₂O₂S

Ce₂O₂S has also been investigated as a potential anode material for lithium-ion batteries (LIBs). researchgate.net Anode materials in LIBs store charge through the intercalation/deintercalation of lithium ions or through conversion reactions. youtube.combwise.kr For metal oxides and sulfides, the mechanism is typically a conversion reaction.

Table 2: Performance of Ce₂O₂S/Carbon Composite as a Lithium-Ion Battery Anode

| Parameter | Value | Conditions |

|---|---|---|

| Specific Capacity | 627 mAh/g | After 180 cycles |

| Current Density | 50 mA/g | Constant current |

| Voltage Window | 0.01 - 3.0 V | vs. Li/Li⁺ |

Data sourced from research on Ce₂O₂S/carbon composites. researchgate.net

Magnetic Behavior of Ce₂O₂S and Substituted Analogues

The magnetic properties of cerium oxide sulfide (Ce₂O₂S) and its derivatives are rooted in the electronic structure of the rare-earth ions within its crystal lattice. These properties can be manipulated through compositional changes, offering potential for advanced material design.

Cerium oxide sulfide is paramagnetic down to low temperatures. researchgate.net This behavior is attributed to the presence of Ce³⁺ ions, which possess unpaired electrons in their 4f orbitals, giving rise to localized magnetic moments. In the absence of an external magnetic field, these moments are randomly oriented due to thermal agitation, resulting in no net magnetization.

A key feature of the magnetic behavior of RE₂O₂S compounds, including Ce₂O₂S, is the phenomenon of geometric magnetic frustration. researchgate.netresearchgate.net The rare-earth (RE) cations in the crystal structure are arranged in a triangular lattice. researchgate.net In systems with antiferromagnetic interactions, this arrangement prevents the simultaneous satisfaction of all magnetic interactions between neighboring ions. aps.org This leads to a highly degenerate ground state and suppresses the onset of long-range magnetic ordering, even at temperatures below what would be expected based on the strength of the magnetic interactions. researchgate.netaps.org This inherent frustration is a defining characteristic of the magnetic landscape in these materials. researchgate.netresearchgate.net